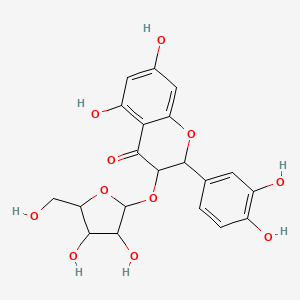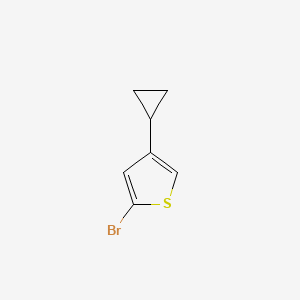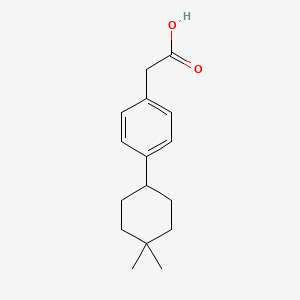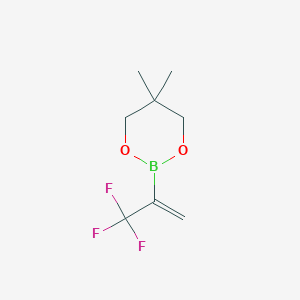
3-((3,4-Dihydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl)oxy)-2-(3,4-dihydroxyphenyl)-5,7-dihydroxychroman-4-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-((3,4-Dihydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl)oxy)-2-(3,4-dihydroxyphenyl)-5,7-dihydroxychroman-4-one is a complex organic compound known for its significant biological activities
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-((3,4-Dihydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl)oxy)-2-(3,4-dihydroxyphenyl)-5,7-dihydroxychroman-4-one typically involves multi-step organic reactions. The process often starts with the preparation of the chromanone core, followed by the introduction of hydroxyl groups and the tetrahydrofuran moiety. Common reagents include phenolic compounds, aldehydes, and catalysts such as Lewis acids. Reaction conditions may involve controlled temperatures and pH to ensure the selective formation of the desired product.
Industrial Production Methods
Industrial production of this compound may utilize optimized synthetic routes to enhance yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can improve efficiency. Additionally, purification methods like chromatography and crystallization are employed to obtain high-purity products suitable for research and application.
化学反应分析
Types of Reactions
This compound undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert carbonyl groups to alcohols.
Substitution: Hydroxyl groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) in anhydrous solvents.
Substitution: Alkyl halides or acyl chlorides in the presence of bases like pyridine or triethylamine.
Major Products
科学研究应用
Chemistry
In chemistry, this compound is used as a building block for synthesizing more complex molecules. Its multiple functional groups allow for diverse chemical modifications, making it valuable in organic synthesis.
Biology
Biologically, this compound exhibits antioxidant properties due to its hydroxyl groups. It can scavenge free radicals, making it a potential candidate for studying oxidative stress and related diseases.
Medicine
In medicine, the compound’s antioxidant and anti-inflammatory properties are of interest. It may be explored for therapeutic applications in conditions like cancer, cardiovascular diseases, and neurodegenerative disorders.
Industry
Industrially, this compound can be used in the development of pharmaceuticals, nutraceuticals, and cosmetic products. Its chemical stability and bioactivity make it a versatile ingredient in various formulations.
作用机制
The mechanism of action of this compound involves its interaction with molecular targets such as enzymes and receptors. The hydroxyl groups can form hydrogen bonds with active sites, modulating the activity of enzymes involved in oxidative stress and inflammation pathways. Additionally, the compound’s structure allows it to interact with cell membranes, influencing cellular signaling and function.
相似化合物的比较
Similar Compounds
Quercetin: A flavonoid with similar antioxidant properties.
Epicatechin: Another flavonoid known for its cardiovascular benefits.
Kaempferol: A flavonoid with anti-inflammatory and anticancer activities.
Uniqueness
Compared to these similar compounds, 3-((3,4-Dihydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl)oxy)-2-(3,4-dihydroxyphenyl)-5,7-dihydroxychroman-4-one stands out due to its unique combination of a chromanone core and a tetrahydrofuran moiety. This structural uniqueness contributes to its distinct chemical reactivity and potential for diverse applications.
属性
分子式 |
C20H20O11 |
|---|---|
分子量 |
436.4 g/mol |
IUPAC 名称 |
3-[3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]oxy-2-(3,4-dihydroxyphenyl)-5,7-dihydroxy-2,3-dihydrochromen-4-one |
InChI |
InChI=1S/C20H20O11/c21-6-13-15(26)17(28)20(30-13)31-19-16(27)14-11(25)4-8(22)5-12(14)29-18(19)7-1-2-9(23)10(24)3-7/h1-5,13,15,17-26,28H,6H2 |
InChI 键 |
PPDQWYOCNSWEMD-UHFFFAOYSA-N |
规范 SMILES |
C1=CC(=C(C=C1C2C(C(=O)C3=C(C=C(C=C3O2)O)O)OC4C(C(C(O4)CO)O)O)O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。












![tert-Butyl 3-[(1R)-1-(benzyloxycarbonylamino)-2-methoxy-2-oxo-ethyl]azetidine-1-carboxylate](/img/structure/B12838769.png)



